molecular formula C6H4N2S B3120762 Thieno[2,3-d]pyridazine CAS No. 272-15-1

Thieno[2,3-d]pyridazine

Cat. No. B3120762
CAS RN: 272-15-1
M. Wt: 136.18 g/mol
InChI Key: BECCJFVVNMJZMR-UHFFFAOYSA-N
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Description

Thieno[2,3-d]pyridazine is a chemical compound that has been used in the synthesis of phosphorescent iridium (III) complexes . These complexes have shown intense green or yellow phosphorescence emission with short lifetimes of 1.71–1.91 μs and very high quantum yields of over 85% in PMMA films . They also demonstrated good thermal stability .


Synthesis Analysis

The synthesis of Thieno[2,3-d]pyrimidines has been carried out via a multi-step sequence consisting of a few key steps such as Gewald reaction, Dieckmann type cyclisation and Krapcho decarboxylation . This newly developed strategy involved construction of the thienopyrimidine ring followed by the cyclohexanone moiety and subsequently the fused heterocyclic ring .


Molecular Structure Analysis

The molecular structure of Thieno[2,3-d]pyridazine-based compounds has been analyzed in several studies . The crystal structure analysis of representative compounds along with hydrogen bonding patterns and molecular arrangement present within the molecule is described .


Chemical Reactions Analysis

Thieno[2,3-d]pyridazine compounds have been involved in various chemical reactions. For instance, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides .


Physical And Chemical Properties Analysis

Thieno[2,3-d]pyridazine-based compounds have shown good thermal stability with Td > 338 °C . They exhibited intense green or yellow phosphorescence emission with short lifetimes of 1.71–1.91 μs and very high quantum yields of over 85% in PMMA films .

Future Directions

Thieno[2,3-d]pyridazine-based iridium complexes have potential applications as efficient phosphors in OLEDs . Their high stability, luminance efficiency, and thermal stability make them promising candidates for future research and development in this field .

properties

IUPAC Name

thieno[2,3-d]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2S/c1-2-9-6-4-8-7-3-5(1)6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECCJFVVNMJZMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=CN=NC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90504082
Record name Thieno[2,3-d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[2,3-d]pyridazine

CAS RN

272-15-1
Record name Thieno[2,3-d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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